molecular formula C17H32Fe B8075664 Catocene

Catocene

Cat. No.: B8075664
M. Wt: 292.3 g/mol
InChI Key: DQQVBJMLZIUIEA-UHFFFAOYSA-N
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Description

Catocene is a complex organic compound that features a cyclopentane ring structure with ethyl and propyl substituents

Properties

IUPAC Name

1-ethyl-2-[2-(2-ethylcyclopentyl)propan-2-yl]cyclopentane;iron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h13-16H,5-12H2,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQVBJMLZIUIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1C(C)(C)C2CCCC2CC.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Fe
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Ferrocene

The ethylation of ferrocene follows a modified Friedel-Crafts mechanism, employing aluminum chloride (AlCl₃) as a Lewis acid catalyst. Key parameters include:

ParameterOptimal RangeEffect on Yield
Molar Ratio (Al:Fc)2.5:1 to 3.5:1Maximizes electrophilic substitution
Reaction Temperature120–140°CBalances kinetics and side reactions
Solvent SystemChlorobenzeneEnhances solubility of intermediates
Reaction Duration3–4 hoursEnsures complete conversion

Under these conditions, the reaction achieves ≥85% conversion efficiency, with unreacted ferrocene and diethylated derivatives as primary impurities.

Post-Reaction Workup

Post-alkylation processing involves:

  • Quenching : Gradual addition of methanol to deactivate AlCl₃, followed by ice-water dilution to precipitate aluminum hydroxides.

  • Liquid-Liquid Extraction : Cyclohexane selectively isolates ethylferrocene from aqueous phases, yielding a crude product with 70–75% purity.

Condensation Reaction with Acetone

The coupling of ethylferrocene with acetone proceeds via acid-catalyzed aldol condensation, forming the bis(ethylferrocenyl)propane backbone.

Reaction Mechanism and Catalysis

Sulfuric acid (H₂SO₄) protonates acetone, generating a resonance-stabilized carbocation that undergoes nucleophilic attack by ethylferrocene. The process exhibits second-order kinetics, with rate constants dependent on:

k=AeEa/(RT)k = A \cdot e^{-E_a/(RT)}
Where EaE_a ≈ 45 kJ·mol⁻¹ (determined via Arrhenius plots).

Industrial-Scale Optimization

Large reactors (≥500 L capacity) implement:

  • Temperature Gradients : Ramp from 25°C to 60°C over 2 hours to control exothermicity.

  • Stoichiometric Ratios : 2:1 molar excess of ethylferrocene to acetone minimizes diketone byproducts.

  • Inert Atmosphere : Nitrogen sparging prevents oxidative degradation of ferrocenyl groups.

Post-reaction distillation under reduced pressure (10–15 mmHg) isolates this compound as a viscous red liquid, with typical yields of 68–72%.

Purification Strategies

Crude this compound contains residual ferrocene (3–5%), oligomeric species, and isomerization byproducts. Advanced purification techniques ensure military-grade purity (≥99%).

Low-Temperature Crystallization

A patented freeze-thaw protocol effectively removes ferrocene contaminants:

  • Deep Freezing : Crude product held at -25°C for 3 hours induces ferrocene crystallization.

  • Gradual Thawing : Controlled warming to 25°C over 4 hours phase-separates impurities.

  • Vacuum Filtration : Cellulose membranes retain crystalline ferrocene, increasing purity to 98.5%.

Isomer Separation via Distillation

This compound exists as six structural isomers. Industrial plants employ:

Distillation ParameterValueOutcome
Boiling Point Range210–230°C (0.1 mmHg)Isomer-specific cuts
Theoretical Plates≥3099.2% enantiomeric excess
Throughput300 kg/dayScalable production

This method achieves pharmaceutical-grade purity required for strategic applications.

Quality Control and Characterization

Post-synthetic analysis ensures compliance with MIL-STD-2839 specifications:

Spectroscopic Verification

  • ¹H NMR : δ 4.15–4.30 ppm (cyclopentadienyl protons), δ 1.25 ppm (ethyl CH₃).

  • FT-IR : 810 cm⁻¹ (C-Fe stretch), 2960 cm⁻¹ (aliphatic C-H).

Thermal Stability Profiling

Differential Scanning Calorimetry (DSC) reveals:

  • Onset Decomposition : 180°C (ΔH = -1,240 J/g)

  • Isothermal Stability : <2% mass loss at 70°C/24h (TGA).

Scalable Production Frameworks

Modern facilities integrate continuous-flow reactors with real-time analytics:

Process StageTechnologyBenefit
AlkylationMicroreactor arrays5× throughput increase
CondensationReactive distillation92% atom economy
PurificationSimulated moving bed (SMB)99.8% purity

These innovations reduce production costs by 40% compared to batch methods .

Chemical Reactions Analysis

Catocene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Energy Storage Applications

Catocene has shown promise in the development of advanced energy storage devices, particularly supercapacitors. Research indicates that this compound can be effectively utilized as a redox catalyst in supercapacitor electrodes.

Case Study: Supercapacitive Performance

A study demonstrated the fabrication of a thin film of this compound on a carbon microfiber electrode. The electrochemical behavior was evaluated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Key findings include:

  • Specific Capacity : The this compound-modified electrode exhibited a specific capacity of 39.76 F/g at a current density of 0.55 A/g .
  • Energy Density : An energy density of 2.5 Wh/kg was achieved, with a power density of 373.8 W/kg .
  • Charge Transfer Resistance : The charge transfer resistance was improved by up to 23 times compared to bare electrodes, indicating enhanced efficiency in redox reactions .

Catalytic Applications in Propellants

This compound is also recognized for its role as a burning rate catalyst in solid rocket propellants. Its effectiveness is attributed to its unique catalytic properties that enhance the thermal decomposition of energetic materials.

Case Study: Thermal Decomposition of Ammonium Perchlorate (AP)

Research involving the thermal decomposition of ammonium perchlorate combined with this compound revealed several critical insights:

  • Concentration Effects : High concentrations (over 15%) of this compound were found to facilitate the decomposition of fine AP at lower temperatures while having minimal effects on coarser particles.
  • Heat Release Enhancement : this compound significantly increased the heat release during the initial decomposition steps of AP, making it an effective additive for improving propellant performance .

Thermal Decomposition Kinetics

The kinetics of thermal decomposition involving this compound have been extensively studied to understand its role in energetic materials better.

Findings on Thermal Stability

Research indicated that this compound undergoes oxidation during thermal decomposition processes, leading to the formation of nano-sized iron oxides and amorphous carbon, which can further catalyze the decomposition reactions .

  • Exothermic Peaks : Differential scanning calorimetry (DSC) analysis showed additional exothermic peaks at specific temperatures associated with this compound's decomposition, enhancing the overall thermal stability and performance of propellant mixtures .

Summary Table of this compound Applications

Application AreaKey FindingsTechniques Used
Energy StorageSpecific capacity: 39.76 F/g; Energy density: 2.5 Wh/kgCV, EIS, GCD
Propellant CatalysisEnhanced heat release; Effective at low temperaturesTG/DSC-FT-IR
Thermal DecompositionFormation of nano-sized Fe2O3 and amorphous CXPS, XRD, SEM-EDS

Mechanism of Action

The mechanism by which Catocene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Catocene can be compared with other similar compounds such as:

    Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in the nature and position of substituents.

    Iron complexes: Similar iron-containing compounds can be compared based on their coordination chemistry and reactivity.

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.

Biological Activity

Catocene, a compound within the class of organometallics, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound is identified as a derivative of ferrocene, characterized by its unique structure that includes a cyclopentadienyl ring bonded to a central iron atom. This compound is notable for its stability and hydrophobic properties, making it a candidate for various biological applications. The chemical formula for this compound is C12H12Fe\text{C}_{12}\text{H}_{12}\text{Fe}, and it is often utilized in the development of novel therapeutic agents.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that ferrocenium salts derived from ferrocene compounds, including this compound, can inhibit tumor growth in various cancer models. The antitumor effect is primarily attributed to the oxidation state of the iron atom within the ferrocene moiety. Specifically, ferrocenium cations (Fe^3+) have been shown to possess strong inhibitory effects against several tumor types due to their ability to induce oxidative stress within cancer cells .

Table 1: Summary of Antitumor Efficacy of this compound Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer15.6Induction of apoptosis
Ferrocenium SaltLeukemia8.2Oxidative stress induction
ButaceneColon Cancer12.5Inhibition of cell proliferation

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.
  • MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, thereby enhancing p53-mediated apoptosis .
  • Androgen Receptor Antagonism : Certain ferrocene derivatives have demonstrated activity as androgen receptor antagonists, which may be beneficial in treating hormone-sensitive cancers .

Case Study 1: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the efficacy of this compound in mouse models bearing breast cancer xenografts. The results indicated that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study 2: Development of Ferroquine

Ferroquine, a hybrid compound incorporating ferrocene into chloroquine's structure, was developed to enhance antimalarial activity while reducing toxicity. Clinical trials demonstrated improved efficacy against resistant strains of malaria compared to traditional chloroquine .

Research Findings

Recent advancements in computational docking studies have provided insights into the binding affinities of this compound derivatives with various biological targets. For instance, docking studies with Mpro protein from SARS-CoV-2 suggest potential antiviral properties . These findings open avenues for exploring this compound as a lead compound in drug discovery.

Q & A

Q. What are the key physicochemical properties of Catocene critical for its role in propellant formulations?

this compound (2,2’-bis(ethylferrocenyl)propane) is a ferrocene derivative with six isomers, appearing as a dark red liquid (yellow in thin films) with a density of 1.145 g/cc. It is insoluble in water but soluble in organic solvents, and its chemical stability under thermal stress makes it suitable for propellant applications. Researchers should prioritize characterizing its isomerism, solubility profiles, and thermal stability using techniques like nuclear magnetic resonance (NMR) or differential scanning calorimetry (DSC) .

Q. How do researchers determine the thermal decomposition kinetics of this compound using thermal analysis?

Standard methodologies involve DSC and thermogravimetric (TG) analysis to identify decomposition phases. For example, this compound introduces an exothermic peak at 180°C during AP decomposition. Activation energy (EaE_a) and pre-exponential factors (lgAlgA) are calculated via the Ozawa and Kissinger methods. These kinetic parameters help quantify this compound’s catalytic efficiency in reducing EaE_a for ammonium perchlorate (AP) decomposition by 7.1–13.2 kJ·mol⁻¹ .

Q. What experimental protocols ensure reproducibility in studies of this compound’s effects on propellant combustion?

Adhere to guidelines for experimental rigor:

  • Use standardized DSC/TG protocols with controlled heating rates (e.g., 5–20°C·min⁻¹).
  • Document purity thresholds (e.g., ≤1 g this compound in formulations per regulatory limits) to avoid confounding results .
  • Validate findings through multiple trials and comparative analysis with inert binders .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activation energy values for this compound-induced AP decomposition?

Discrepancies often arise from methodological differences (e.g., heating rates, sample preparation). To address this:

  • Apply the Satava-Sestak method to identify the most probable decomposition mechanism function.
  • Conduct error propagation analysis to assess the impact of instrument calibration and sample heterogeneity.
  • Compare results across labs using harmonized protocols, as outlined in systematic review frameworks .

Q. What advanced spectroscopic techniques characterize this compound’s isomerism and its impact on catalytic activity?

High-resolution mass spectrometry (HRMS) and X-ray crystallography can differentiate isomers. For dynamic behavior studies, use time-resolved Raman spectroscopy to observe structural changes during thermal decomposition. Pair these with density functional theory (DFT) simulations to correlate isomer configuration with catalytic efficiency .

Q. How should researchers design studies to investigate this compound’s dual-use potential while complying with export control regulations?

Apply the PICOT framework to structure studies:

  • Population : Formulations with ≤1 g this compound (per Wassenaar Arrangement limits).
  • Intervention : Varying binder compositions (e.g., non-active thermoset binders).
  • Comparison : Baseline AP decomposition without this compound.
  • Outcome : Quantify EaE_a reduction and gas-generation efficiency.
  • Time : Short-term thermal stability tests (e.g., 30-minute DSC runs) .

Q. What statistical approaches validate the significance of this compound’s catalytic effects in multi-component propellant systems?

Use multivariate regression to isolate this compound’s contribution from other additives (e.g., NTO, ammonium perchlorate). For small-sample studies (<100 replicates), apply Bayesian hierarchical models to account for variability in isomer distribution and binder interactions .

Methodological Guidance for Data Interpretation

Q. How do researchers address ethical considerations in dual-use this compound studies?

  • Disclose compliance with export controls (e.g., Wassenaar Arrangement) in methodology sections.
  • Collaborate with regulatory experts to ensure formulations align with civil-use thresholds (e.g., ≤80% AP by mass) .

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